molecular formula C12H7NOS B8599212 5-Benzoylthiophene-2-carbonitrile CAS No. 79505-22-9

5-Benzoylthiophene-2-carbonitrile

Cat. No. B8599212
CAS RN: 79505-22-9
M. Wt: 213.26 g/mol
InChI Key: GCUMYIMISUAJRB-UHFFFAOYSA-N
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Description

5-Benzoylthiophene-2-carbonitrile is a useful research compound. Its molecular formula is C12H7NOS and its molecular weight is 213.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzoylthiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzoylthiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

79505-22-9

Molecular Formula

C12H7NOS

Molecular Weight

213.26 g/mol

IUPAC Name

5-benzoylthiophene-2-carbonitrile

InChI

InChI=1S/C12H7NOS/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9/h1-7H

InChI Key

GCUMYIMISUAJRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Benzoyl-2-bromothiophene (8 g., 30 mmoles) and cuprous cyanide (3.2 g., 36 mmoles) were combined in 75 ml. of quinoline and refluxed for 3 hours. The reaction mixture was cooled to room temperature and solids removed by filtration with 15 ml. of quinoline and 15 ml. of water wash. The combined filtrate and washings were poured into approximately 300 g. of ice, acidified with conc. hydrochloric acid and product extracted into 300 ml. of ether. The ether extract was back-washed with 150 ml. of water, filtered from insolubles and concentrated to yield solid 5-benzoyl-2-cyanothiophene (5.7 g., m.p. 85°-89° C., m/e 213).
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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